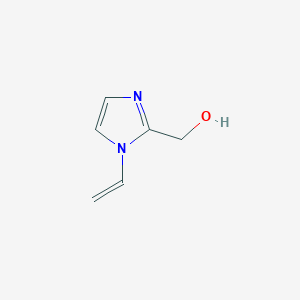

(1-乙烯基-1H-咪唑-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(1-ethenyl-1H-imidazol-2-yl)methanol” is a chemical compound with the molecular formula C6H8N2O . It has a molecular weight of 124.14 g/mol . The IUPAC name for this compound is (1-ethylimidazol-2-yl)methanol .

Molecular Structure Analysis

The molecular structure of “(1-ethenyl-1H-imidazol-2-yl)methanol” includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a methanol group attached to one of the carbon atoms in the imidazole ring .Physical And Chemical Properties Analysis

“(1-ethenyl-1H-imidazol-2-yl)methanol” has a molecular weight of 126.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 126.079312947 g/mol . The topological polar surface area is 38 Ų .科学研究应用

合成与转化

(1-甲基-1H-咪唑-2-基)甲醇衍生物由羰基化合物合成,并可经由相应的季盐转化为羰基化合物。该合成过程表明了咪唑衍生物在有机合成中的多功能性,特别是作为羰基基团和合成子的掩蔽形式 (Ohta, Hayakawa, Nishimura, & Okamoto, 1987)。

仿生螯合配体的先驱

(4-(金刚烷-1-基)-1-(异丙基)-1H-咪唑-2-基)甲醇展示了作为仿生螯合配体合成先驱的潜力。该应用强调了咪唑衍生物在创建具有潜在生物学应用的复杂分子中的作用 (Gaynor, McIntyre, & Creutz, 2023)。

有机催化

咪唑-1-基乙酸,一种相关化合物,作为一种高效、可循环的有机催化剂,用于在无溶剂条件下合成1,8-二氧代八氢氧杂蒽。这展示了咪唑衍生物在绿色化学中的催化能力 (Nazari, Keshavarz, Karami, Iravani, & Vafaee-nezhad, 2014)。

荧光探针

咪唑衍生物,如2-(4-(4-(羟甲基)-1H-苯并[d]咪唑-2-基)-1H-苯并[d]咪唑-2-基)苯酚,用于合成荧光探针。这些化合物与Zn^2+等金属离子配位,产生强荧光,这在生化传感和成像应用中很有用 (Wen-yao, 2012)。

抗菌剂

一些咪唑衍生物因其抗菌特性而被探索,表明它们在开发新抗生素方面的潜力。这在应对抗生素耐药性挑战方面尤为重要 (Chandra, Ganguly, Dey, & Sarkar, 2020)。

缓蚀

咪唑基分子,包括[4-(1H-咪唑-1-基)-苯基]甲醇等衍生物,用于抑制酸性介质中碳钢等金属的腐蚀。这展示了咪唑衍生物在工业应用中的实用性,特别是在提高材料寿命和性能方面 (Costa et al., 2021)。

作用机制

Target of Action

The primary targets of (1-ethenyl-1H-imidazol-2-yl)methanol are currently unknown. This compound is a derivative of imidazole, a heterocyclic organic compound that is a key component in many biologically active molecules . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various enzymes, receptors, and other proteins, leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their absorption and distribution

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that (1-ethenyl-1h-imidazol-2-yl)methanol may also have diverse effects at the molecular and cellular level .

属性

IUPAC Name |

(1-ethenylimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-8-4-3-7-6(8)5-9/h2-4,9H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIUWZYBYKQRSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=CN=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336662 |

Source

|

| Record name | (1-ethenyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

45662-46-2 |

Source

|

| Record name | (1-ethenyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(3-Fluorophenyl)phenyl]methanol](/img/structure/B1332051.png)

![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)